molecular formula C7H13NO2 B575864 N-methoxy-N,2-dimethylcyclopropane-1-carboxamide CAS No. 192644-20-5

N-methoxy-N,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B575864
CAS No.: 192644-20-5
M. Wt: 143.186
InChI Key: LNBSKUKOUFBCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N,2-dimethylcyclopropane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxamide group, with additional methoxy and dimethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with appropriate reagents to introduce the methoxy and dimethyl groups. One common method involves the use of 1-methylcyclopropanecarboxaldehyde as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-methoxy-N,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-N,2-dimethylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyl groups play a crucial role in modulating its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N,2-dimethylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where precise molecular interactions are required.

Properties

CAS No.

192644-20-5

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

N-methoxy-N,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H13NO2/c1-5-4-6(5)7(9)8(2)10-3/h5-6H,4H2,1-3H3

InChI Key

LNBSKUKOUFBCTO-UHFFFAOYSA-N

SMILES

CC1CC1C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methylcyclopropanecarboxylic acid (10 g in a mixture of 200 mL benzene and 2 mL N,N-dimethylformamide) at 0° C. was added 10.5 mL of oxalyl chloride and the mixture stirred at 0° C. for 30 minutes then warmed to room temperature for 30 minutes. At this time, 14.6 g of N,O-dimethylhydroxylamine hydrochloride was added followed by 41 mL of triethylamine. The mixture was stirred at room temperature for one hour then quenched by the addition of saturated sodium bicarbonate. The aqueous portion was extracted with ethyl acetate and the combined organics washed with brine, dried over sodium sulfate and concentrated in vacuo. The product was purified by distillation under reduced pressure to give 8.9 g as an oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mL
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solvent
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2 mL
Type
solvent
Reaction Step One
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10.5 mL
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reactant
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Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
41 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-methylcyclopropanecarboxylic acid (10 g in a mixture of 200 mL benzene and 2 mL N,N-dimethylforrnamide) at 0° C. was added 10.5 mL of oxalyl chloride and the mixture stirred at 0° C. for 30 minutes then warmed to room temperature for 30 minutes. At this time, 14.6 g of N,o-dimethylhydroxylamine hydrochloride was added followed by 41 mL of triethylamine. The mixture was stirred at room temperature for one hour then quenched by the addition of saturated sodium bicarbonate. The aqueous portion was extracted with ethyl acetate and the combined organics washed with brine, dried over sodium sulfate and concentrated in vacuo. The product was purified by distillation under reduced pressure to give 8.9 g as an oil.
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0 (± 1) mol
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reactant
Reaction Step One
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200 mL
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solvent
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2 mL
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solvent
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10.5 mL
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reactant
Reaction Step Two
[Compound]
Name
N,o-dimethylhydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
41 mL
Type
reactant
Reaction Step Four

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